Enhanced Computed Lipophilicity (XLogP3) of [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine Relative to the 4-Bromo Des-Methyl Analog
The presence of the 3-methyl substituent on the phenoxy ring of [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine increases its computed lipophilicity by approximately 0.3 log units relative to the des-methyl comparator 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine (CAS 76579-64-1). This difference is derived from PubChem-computed XLogP3 values: 3.3 for the target compound versus 3.0 for the comparator [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine (CAS 76579-64-1): XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = +0.3 (a ~10% relative increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 for CID 66818301; PubChem release 2025.09.15 for CID 2183674. |
Why This Matters
An XLogP3 of 3.3 positions this compound more favorably within the optimal CNS drug-like lipophilicity window (typically logP 2–4), offering procurement teams a scaffold with potentially superior brain penetration characteristics compared to the less lipophilic 4-bromo analog.
- [1] PubChem. (2025). Compound Summary for CID 66818301: (3-(4-Bromo-3-methylphenoxy)propyl)dimethylamine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 2183674: 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. National Center for Biotechnology Information. View Source
